2-methyl-1H-imidazole-5-carbonitrile
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of imidazoles involves a five-membered ring with two non-adjacent nitrogen atoms . The standard numbering of imidazoles is used in the description of disconnections .
Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. For instance, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoles can vary depending on the specific compound. In general, imidazoles are white or colorless solids that are highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis by Cine-Substitution Reactions 2-Methyl-1H-imidazole-5-carbonitrile has been synthesized using cine-substitution reactions. This method involves treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution to obtain carbonitriles, including the 2-methyl derivative (Suwiński & Świerczek, 1998).
Reaction with Cyanogen Bromide In studies exploring reactions of imidazoles with cyanogen bromide, this compound showed a reaction pattern that varied based on the presence of N-alkyl substituents and hydrogen at C2 (Mccallum et al., 1999).
Antioxidant and Antimicrobial Activities Derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. This includes research on the synthesis of new compounds and their biological testing (Bassyouni et al., 2012).
Cyano-Cyano and Chloro-Cyano Interactions Studies have examined the intermolecular interactions in this compound derivatives. These interactions significantly influence crystal packing and the chemical properties of these compounds (Kubicki, 2004).
Synthesis of New Derivatives New derivatives of this compound have been synthesized, expanding the range of possible applications in different fields of chemistry (Khalafy et al., 2014; Khalafy et al., 2015).
Catalytic Applications this compound has been used as a catalyst in various chemical reactions, demonstrating its versatility in synthetic chemistry (Khazaei et al., 2021).
Mass Spectra Analysis The mass spectra of labeled 2-methyl-1H-imidazole-5-carbonitriles have been analyzed to understand their fragmentation patterns in mass spectrometry, which is vital for identifying and characterizing these compounds (Świerczek, 2002).
Corrosion Inhibition Derivatives of this compound have been investigated as corrosion inhibitors, showcasing their potential in protecting metals in corrosive environments (Zhang et al., 2015).
Charge Density Analysis Charge density distribution studies of this compound derivatives provide insights into their electrostatic properties, which are crucial for understanding their reactivity and interactions (Paul et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-7-3-5(2-6)8-4/h3H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBGWLFUGNVIFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561211 |
Source
|
Record name | 2-Methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112108-86-8 |
Source
|
Record name | 2-Methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-2-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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